4,6-di-tert-Butylpyrogallol
Description
The exact mass of the compound 4,6-di-tert-Butylpyrogallol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-di-tert-Butylpyrogallol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-di-tert-Butylpyrogallol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-ditert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDOWRFIAEMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192559 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-77-8 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-di-tert-Butylpyrogallol: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-di-tert-Butylpyrogallol is an organic compound derived from pyrogallol, featuring two tert-butyl groups attached to the aromatic ring at the 4 and 6 positions.[1] This sterically hindered phenol is notable for its significant antioxidant properties, which stem from its ability to act as a potent free radical scavenger.[1] This characteristic makes it a molecule of considerable interest in various scientific fields, including materials science, biochemistry, and particularly in medicinal chemistry and drug development. Its potential therapeutic applications are being explored for conditions associated with oxidative stress, such as neurodegenerative and liver diseases.[1] This guide provides a comprehensive overview of its chemical structure, a detailed examination of its synthesis via Friedel-Crafts alkylation, and a discussion of its current and potential applications.
Chemical Structure and Properties
The chemical structure of 4,6-di-tert-Butylpyrogallol is foundational to its reactivity and function. The presence of three hydroxyl (-OH) groups on the benzene ring makes it a derivative of pyrogallol, while the two bulky tert-butyl groups introduce significant steric hindrance.
Systematic Name: 4,6-di-tert-butylbenzene-1,2,3-triol
Molecular Formula: C₁₄H₂₂O₃[1]
Molecular Weight: 238.32 g/mol [1]
The key structural features that dictate its chemical behavior are:
-
The Pyrogallol Core: The three adjacent hydroxyl groups make the aromatic ring highly electron-rich and susceptible to electrophilic attack. They are also responsible for the compound's potent antioxidant activity through hydrogen atom donation.
-
The tert-Butyl Groups: These bulky substituents provide steric shielding to the hydroxyl groups and the aromatic ring. This steric hindrance influences the regioselectivity of its synthesis and modulates its reactivity and physical properties, such as solubility.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 121 °C | [1] |
| Boiling Point (Predicted) | 348.4 °C | [1] |
| LogP | 3.398 | [1] |
| Water Solubility | Low | [1] |
Synthesis of 4,6-di-tert-Butylpyrogallol
The primary method for synthesizing 4,6-di-tert-Butylpyrogallol is the Friedel-Crafts alkylation of pyrogallol. This electrophilic aromatic substitution reaction involves the introduction of two tert-butyl groups onto the pyrogallol ring. The choice of alkylating agent and catalyst is crucial for achieving good yield and regioselectivity.
Reaction Mechanism and Causality
The Friedel-Crafts alkylation proceeds through the generation of a tert-butyl carbocation, a strong electrophile. In this synthesis, tert-butanol is used as the alkylating agent and concentrated sulfuric acid serves as the catalyst.
-
Generation of the Electrophile: The oxygen atom of tert-butanol is protonated by the strong acid catalyst, sulfuric acid. This protonation creates a good leaving group, water, which departs to form a stable tertiary carbocation (the tert-butyl cation).[2]
-
Electrophilic Aromatic Substitution: The electron-rich pyrogallol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl groups are activating and ortho-, para-directing. The first tert-butyl group adds to the 4-position, which is para to one hydroxyl group and ortho to another, and is sterically less hindered than the positions adjacent to two hydroxyl groups.
-
Second Alkylation: The mono-alkylated product is even more electron-rich than pyrogallol and readily undergoes a second alkylation. The second tert-butyl group adds to the 6-position, which is ortho to two hydroxyl groups. The di-substitution at the 4 and 6 positions is favored due to the directing effects of the hydroxyl groups and the steric hindrance preventing substitution at other positions.
-
Deprotonation: A base (such as water or the bisulfate anion) removes a proton from the intermediate to restore the aromaticity of the ring, yielding the final product, 4,6-di-tert-Butylpyrogallol.
The use of a strong acid catalyst like sulfuric acid is essential to facilitate the formation of the carbocation from the alcohol. The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4,6-di-tert-Butylpyrogallol, adapted from established Friedel-Crafts alkylation procedures of phenols.[3][4][5]
Materials:
-
Pyrogallol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Acetic Acid (solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve pyrogallol (e.g., 0.1 mol) in glacial acetic acid (e.g., 100 mL). Add tert-butanol (e.g., 0.25 mol) to the solution and stir until homogeneous.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the cooled reaction mixture over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure the completion of the di-alkylation.
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice water (e.g., 500 mL) with stirring. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent such as hexane. Dissolve the crude solid in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Characterization
The purified 4,6-di-tert-Butylpyrogallol can be characterized by various spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR | Signals for the aromatic proton, the hydroxyl protons, and the tert-butyl protons. The aromatic proton should appear as a singlet. The tert-butyl protons will also be a singlet with a large integration value. |
| ¹³C NMR | Resonances for the aromatic carbons (including those bearing hydroxyl and tert-butyl groups) and the carbons of the tert-butyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations for the aromatic ring and the alkyl groups will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 238. |
Applications in Drug Development and Research
The primary interest in 4,6-di-tert-Butylpyrogallol within the pharmaceutical and life sciences sectors is due to its potent antioxidant and anti-inflammatory properties.
Antioxidant and Anti-inflammatory Mechanisms
As a phenolic compound, 4,6-di-tert-Butylpyrogallol can donate a hydrogen atom from one of its hydroxyl groups to a free radical, thus neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.
Its anti-inflammatory effects are closely linked to its antioxidant activity. Oxidative stress is a key contributor to inflammation. By reducing the levels of reactive oxygen species (ROS), 4,6-di-tert-Butylpyrogallol can modulate inflammatory signaling pathways. For instance, it may inhibit the activation of transcription factors like NF-κB, which play a crucial role in the expression of pro-inflammatory genes.[6]
Therapeutic Potential
The ability of 4,6-di-tert-Butylpyrogallol to combat oxidative stress and inflammation makes it a promising candidate for the development of drugs targeting a range of diseases:
-
Neurodegenerative Diseases: Oxidative damage is a hallmark of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The neuroprotective effects of 4,6-di-tert-Butylpyrogallol are being investigated for its potential to slow disease progression.[1]
-
Liver Diseases: The liver is particularly susceptible to oxidative injury. Studies have shown that 4,6-di-tert-Butylpyrogallol can protect liver cells from oxidative stress-induced damage.[1]
-
Cardiovascular Diseases: Oxidative stress and inflammation are key players in the pathogenesis of atherosclerosis and other cardiovascular diseases. Antioxidants like 4,6-di-tert-Butylpyrogallol could have a protective role.
Furthermore, its ability to form coordination complexes with metal ions opens up possibilities for its use in catalysis and materials science.[1]
Conclusion
4,6-di-tert-Butylpyrogallol is a molecule with a unique combination of structural features that impart valuable chemical properties, most notably its potent antioxidant activity. Its synthesis, primarily through Friedel-Crafts alkylation, is a well-established though nuanced process that requires careful control of reaction conditions to ensure good yields and purity. The growing understanding of the roles of oxidative stress and inflammation in a multitude of diseases has positioned 4,6-di-tert-Butylpyrogallol and its derivatives as promising leads in drug discovery and development. Further research into its pharmacological effects and the optimization of its synthesis and delivery will be crucial in harnessing its full therapeutic potential.
References
-
Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 197-206. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Michigan-Dearborn. [Link]
-
Abubakar, S., et al. (2025, May 14). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. ResearchGate. [Link]
-
Gonzalez-Alvarez, M., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2841. [Link]
-
Murakami, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. [Link]
-
Friedel Crafts. (n.d.). Scribd. [Link]
-
Atanasov, A. G., et al. (2024). Special Issue “The Role of Natural Products in Drug Discovery”. Molecules, 29(1), 1. [Link]
-
Derivatisation of Pyrogallarenes. (n.d.). ResearchGate. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]
-
Chemistry 211 Experiment 1. (2012, November 14). University of Colorado Boulder. [Link]
-
Al-Snafi, A. E. (2024). Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications. Molecules, 29(13), 3053. [Link]
-
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]
-
Koci, K., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(3), 1718. [Link]
-
Friedel-Crafts Alkylation. (n.d.). Eastern Kentucky University - EduBirdie. [Link]
-
Ntie-Kang, F., et al. (2014). The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. Current Medicinal Chemistry, 21(15), 1751-1773. [Link]
-
Kadir, S. A., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 198. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. [Link]
-
Li, H., et al. (2023). Anti-oxidant and Anti-inflammatory Effects of Ethanol Extract from Polygala sibirica L. var megalopha Fr. on Lipopolysaccharide-Stimulated RAW264.7 Cells. Journal of Traditional Chinese Medical Sciences, 10(3), 263-271. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-tert-Butylpyrogallol. PubChem. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4173-4180. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. NIST Chemistry WebBook. [Link]
-
Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (2020). The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. NIST Chemistry WebBook. [Link]
Sources
The Resurgence of a Classic Scaffold: A Technical Guide to the Applications of Substituted Pyrogallols in Biochemical Research and Drug Discovery
Abstract
The pyrogallol scaffold, a simple 1,2,3-trihydroxybenzene ring, has long been recognized for its potent reducing capabilities. However, recent advancements in medicinal chemistry and a deeper understanding of disease biology have catalyzed a renaissance in the exploration of substituted pyrogallol derivatives. These molecules are emerging as highly versatile and potent modulators of key biochemical pathways implicated in a spectrum of diseases, from cancer to neurodegeneration. This technical guide provides an in-depth analysis of the burgeoning applications of substituted pyrogallols for researchers, scientists, and drug development professionals. We will delve into the core chemical properties that underpin their biological activity, explore their diverse roles as enzyme inhibitors and signaling pathway modulators, and provide practical, field-proven experimental protocols for their synthesis and evaluation. A critical examination of structure-activity relationships (SAR) will offer insights into the rational design of next-generation pyrogallol-based therapeutics.
The Pyrogallol Core: A Foundation of Reactivity and Versatility
Pyrogallol and its derivatives are naturally abundant, found in various plants, fruits, and nuts.[1][2] Their defining feature is the vicinal trihydroxyl arrangement on a benzene ring, which imparts a unique electronic character, rendering them potent antioxidants and nucleophiles. This inherent reactivity, however, is a double-edged sword, contributing to both their therapeutic potential and potential toxicity.[3] The strategic addition of substituents to the pyrogallol ring is the cornerstone of modern research in this area, allowing for the fine-tuning of physicochemical properties to enhance target specificity, improve pharmacokinetic profiles, and mitigate off-target effects.
The synthesis of substituted pyrogallols can be achieved through various established organic chemistry reactions. A general workflow for the development and evaluation of novel substituted pyrogallols is depicted below. This process begins with the rational design and synthesis of a library of derivatives, followed by a cascade of in vitro screening assays to identify lead compounds with desired biological activities.
Figure 1: A generalized workflow for the development of substituted pyrogallol-based therapeutic agents.
Substituted Pyrogallols as Potent Enzyme Inhibitors
A primary application of substituted pyrogallols in biochemistry lies in their ability to inhibit a wide range of enzymes. The hydroxyl groups of the pyrogallol moiety can participate in hydrogen bonding and metal chelation within the active sites of enzymes, leading to potent and often selective inhibition.
Catechol-O-Methyltransferase (COMT) Inhibition
COMT is a key enzyme in the metabolism of catecholamines, and its inhibition is a therapeutic strategy for Parkinson's disease. First-generation COMT inhibitors were based on the pyrogallol scaffold, but suffered from poor bioavailability and toxicity.[4][5] Modern research focuses on designing substituted pyrogallol derivatives with improved pharmacokinetic properties. Structure-activity relationship studies have shown that the addition of a nitro group to the catechol ring enhances inhibitory potency.[4][5]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and food industries. Pyrogallol has been shown to be a reversible, non-competitive inhibitor of tyrosinase.[6] Molecular dynamics simulations suggest that pyrogallol interacts with key residues near the enzyme's active site, including HIS61, HIS85, and HIS259.[6] The inhibitory activity of substituted pyrogallols can be modulated by altering the substituents on the ring, providing a platform for the development of novel depigmenting agents.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling and are major targets in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold, when substituted with pyrogallol-like moieties, has shown inhibitory activity against Src kinase.[7] Structure-activity relationship studies indicate that the substitution pattern on the pyrazole and pyrimidine rings is critical for potency and selectivity.[7] This highlights the potential of incorporating the pyrogallol motif into known kinase inhibitor scaffolds to generate novel anticancer agents.
Modulators of Cellular Signaling in Cancer
Substituted pyrogallols have demonstrated significant potential as anticancer agents by modulating various signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A common mechanism of action for pyrogallol-based anticancer agents is the induction of apoptosis. In various cancer cell lines, pyrogallol treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9]
The signaling cascade leading to apoptosis upon treatment with certain pyrogallol derivatives often involves the activation of the p53 tumor suppressor protein. This, in turn, upregulates p21, leading to cell cycle arrest, and can also trigger autophagy-dependent degradation of β-catenin, a key player in cell proliferation.[10]
Figure 2: A simplified signaling pathway illustrating the pro-apoptotic mechanism of a pyrogallol derivative in non-small cell lung cancer cells.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Pyrogallol has been shown to inhibit this pathway in hepatocellular carcinoma cells, leading to a decrease in the expression of downstream targets like c-Myc and Cyclin D1.[11]
Applications in Neurodegenerative Disorders
The antioxidant and metal-chelating properties of pyrogallols make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress and metal dyshomeostasis are implicated in the pathology.
Modulation of Amyloid-β Aggregation
In the context of Alzheimer's disease, pyrogallol derivatives have been shown to interact with amyloid-β (Aβ) peptides, modulating their aggregation.[12] The amphiphilic nature of the pyrogallol moiety allows for both hydrogen bonding and hydrophobic interactions with Aβ.[13] Furthermore, the hydroxyl groups can chelate metal ions that are known to promote Aβ aggregation.[13]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a Substituted Pyrogallol[8]arene
Pyrogallol[8]arenes are macrocyclic compounds formed by the acid-catalyzed condensation of pyrogallol with an aldehyde.[14] These molecules have a unique bowl-shaped cavity that can encapsulate guest molecules, making them interesting for drug delivery applications.[15]
Protocol:
-
To a solution of pyrogallol (1.0 eq) in ethanol, add the desired aldehyde (1.0 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent.
Evaluation of Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the substituted pyrogallol for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Analysis of Apoptosis by Western Blotting
Western blotting can be used to detect the expression levels of key apoptotic proteins.[18][19]
Protocol:
-
Treat cancer cells with the substituted pyrogallol at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted pyrogallols is highly dependent on the nature and position of the substituents on the aromatic ring.
| Application | Key Structural Features for Enhanced Activity | Reference(s) |
| Antioxidant | Additional electron-donating groups (e.g., carboxyl) | [1] |
| COMT Inhibition | Presence of a nitro group on the catechol ring | [4][5] |
| Anticancer | Incorporation into heterocyclic scaffolds (e.g., pyrazolo[3,4-d]pyrimidine) | [7] |
| Neuroprotection | Macrocyclic structures (e.g., pyrogallol[8]arenes) | [12] |
Table 1: Summary of Structure-Activity Relationships for Substituted Pyrogallols in Various Biochemical Applications.
Concluding Remarks and Future Perspectives
Substituted pyrogallols represent a promising and versatile class of molecules with broad applications in biochemistry and drug discovery. Their inherent reactivity, coupled with the ability to fine-tune their properties through chemical modification, makes them attractive scaffolds for the development of novel therapeutics. Future research should focus on the development of more selective and less toxic derivatives, as well as the exploration of their potential in other disease areas. The use of advanced drug delivery systems, such as nanoparticles, could also help to overcome the pharmacokinetic challenges associated with some pyrogallol-based compounds. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation from the laboratory to the clinic.
References
-
The Synthesis and Medicinal Applications of Pyrogallolarenes. K. Nolan Research Group. [Link]
-
Antioxidant activity of gallic acid as affected by an extra carboxyl group than pyrogallol in various oxidative environments. ResearchGate. [Link][1]
-
Toxicology and carcinogenesis studies of pyrogallol (CAS No. 87-66-1) in F344/N rats and B6C3F1/N mice (dermal studies). National Toxicology Program technical report series. [Link][20]
-
Pyrogallol induces G0/G1 cell cycle arrest and apoptosis through mitochondrial pathway in PC-3 human prostate cancer cells. Food Science and Preservation. [Link][8]
-
The inhibitory effect of pyrogallol on tyrosinase activity and structure: Integration study of inhibition kinetics with molecular dynamics simulation. International journal of biological macromolecules. [Link][6]
-
Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link][21]
-
Pyrogallol promotes growth arrest by activating the p53-mediated up-regulation of p21 and p62/SQSTM1-dependent degradation of β-catenin in nonsmall cell lung cancer cells. Environmental toxicology. [Link][10]
-
Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease. National Center for Biotechnology Information. [Link][12]
-
Mechanically induced pyrogallol[8]arene hexamer assembly in the solid state extends the scope of molecular encapsulation. National Center for Biotechnology Information. [Link][15]
-
Pyrogallol-mediated toxicity and natural antioxidants: triumphs and pitfalls of preclinical findings and their translational limitations. Chemico-biological interactions. [Link][3]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. National Center for Biotechnology Information. [Link][22]
-
Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. Molecules (Basel, Switzerland). [Link][23]
-
Syntheses and characterization of aryl-substituted pyrogallol[8]arenes and resorcin[8]arenes. ResearchGate. [Link][14]
-
Pyrogallol induces G0/G1 cell cycle arrest and apoptosis through mitochondrial pathway in PC-3 human prostate cancer cells. ResearchGate. [Link][24]
-
Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. PubMed. [Link][25]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. National Center for Biotechnology Information. [Link][26]
-
Pyrogallol Induces Apoptosis in Human Platelets. Folia Biologica. [Link][9]
-
The Therapeutic Potential of Dietary Phytochemicals in Age-Related Neurodegenerative Disorders. MDPI. [Link][27]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link][28]
-
Synthetic and Structural Studies of Calix[8]pyrogallolarenes Towards Biological Applications. Nottingham Trent University. [Link][29]
-
Pyrogallol Exhibits Antimicrobial Adjuvant Properties Against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link][30]
-
Unveiling the biopathway for the design of novel COMT Inhibitors. ResearchGate. [Link][4]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link][7]
-
Pyrogallol Associated Dermal Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information. [Link][31]
-
Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease. RSC Publishing. [Link][13]
-
Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. MDPI. [Link][32]
-
Evaluation of the Antioxidant Potential of Calix[8]Pyrrole ,Resorcin[8]Arene, and Pyrogallol[8]Arene Via DPPH Assay. Indonesian Journal on Health Science and Medicine. [Link][33]
-
Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. ResearchGate. [Link][2]
-
Pyrogallol[8]arene Coordination Nanocapsule Micelle as Bioinspired Water Reduction Catalyst. ACS Publications. [Link][34]
-
In vivo toxicology and safety pharmacology. Nuvisan. [Link][35]
-
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. [Link][36]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link][37]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link][38]
-
Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. National Center for Biotechnology Information. [Link][5]
-
The Varied Supramolecular Chemistry of Pyrogallol[8]arenes. ResearchGate. [Link][39]
-
In vivo Toxicity Studies on Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae). National Center for Biotechnology Information. [Link][40]
-
Previously synthesized aryl-substituted pyrogallol[8]arenes. ResearchGate. [Link][41]
-
A Review of Major Compounds in Bilberry (Vaccinium myrtillus L.) Fruits and Leaves: Isolation, Purification, and Their Antiaging Effects. MDPI. [Link][42]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link][43]
-
Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. ResearchGate. [Link][44]
-
Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol. PubMed. [Link][45]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][46]
-
Structure-based design, synthesis, and in vitro evaluation of bisubstrate inhibitors for catechol O-methyltransferase (COMT). Chemistry (Weinheim an der Bergstrasse, Germany). [Link][47]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link][19]
-
The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways -. Texila International Journal. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrogallol-mediated toxicity and natural antioxidants: triumphs and pitfalls of preclinical findings and their translational limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Food Science and Preservation [ekosfop.or.kr]
- 9. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 10. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texilajournal.com [texilajournal.com]
- 12. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Mechanically induced pyrogallol[4]arene hexamer assembly in the solid state extends the scope of molecular encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Toxicology and carcinogenesis studies of pyrogallol (CAS No. 87-66-1) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. Pyrogallol Associated Dermal Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Evaluation of the Antioxidant Potential of Calix[4]Pyrrole ,Resorcin[4]Arene, and Pyrogallol[4]Arene Via DPPH Assay | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 34. pubs.acs.org [pubs.acs.org]
- 35. nuvisan.com [nuvisan.com]
- 36. technologynetworks.com [technologynetworks.com]
- 37. jocpr.com [jocpr.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. In vivo Toxicity Studies on Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. A Review of Major Compounds in Bilberry (Vaccinium myrtillus L.) Fruits and Leaves: Isolation, Purification, and Their Antiaging Effects [mdpi.com]
- 43. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
- 45. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. mdpi.com [mdpi.com]
- 47. Structure-based design, synthesis, and in vitro evaluation of bisubstrate inhibitors for catechol O-methyltransferase (COMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 4,6-di-tert-Butylpyrogallol
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,6-di-tert-Butylpyrogallol. This compound, a derivative of pyrogallol, is of interest for its antioxidant properties.[1] The developed method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control. The causality behind the selection of chromatographic parameters is explained, ensuring scientific integrity and enabling straightforward implementation and adaptation.
Introduction: The Analytical Challenge
4,6-di-tert-Butylpyrogallol (4,6-DTBP) is an organic compound with the chemical formula C₁₄H₂₂O₃.[1] Its structure, featuring a pyrogallol core with two bulky tert-butyl groups, gives it significant lipophilicity and potential as an antioxidant.[1] Accurate and precise quantification of 4,6-DTBP is crucial for its development and application in various fields. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such non-volatile, thermally labile molecules, offering high resolution and sensitivity. The primary challenge lies in developing a method that accounts for the compound's specific physicochemical properties to achieve optimal separation and detection.
Method Development: A Rationale-Driven Approach
The development of this HPLC method is grounded in the known physicochemical properties of 4,6-di-tert-Butylpyrogallol and established chromatographic principles for phenolic compounds.[2][3][4]
Physicochemical Properties of 4,6-di-tert-Butylpyrogallol
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value | Source | Significance for HPLC Method |
| Molecular Weight | 238.32 g/mol | [1][5] | Standard for most HPLC applications. |
| LogP (octanol/water) | 3.398 | [1][5] | Indicates high lipophilicity, making it ideal for reversed-phase chromatography. |
| Water Solubility | Low (LogWS = -2.74) | [1][5] | Reinforces the choice of reversed-phase HPLC and necessitates an organic solvent for sample preparation. |
| UV Absorbance | Estimated λmax ~275 nm | Inferred from similar compounds[6] | Guides the selection of the optimal detection wavelength for UV-Vis spectrophotometry. |
Selection of Chromatographic Conditions
2.2.1. Mode of Chromatography: Reversed-Phase
Given the high lipophilicity (LogP = 3.398) of 4,6-di-tert-Butylpyrogallol, reversed-phase HPLC is the logical choice.[1][5] In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.[7]
2.2.2. Stationary Phase: C18 Column
A C18 (octadecylsilane) column is selected due to its widespread use and proven effectiveness in retaining and separating a broad range of nonpolar to moderately polar compounds, including phenolic compounds.[2][8] The high surface area and carbon load of a typical C18 column will provide sufficient interaction with the hydrophobic tert-butyl groups of the analyte, leading to good retention.
2.2.3. Mobile Phase: Acetonitrile and Water with Acid Modifier
A gradient elution using acetonitrile and water is chosen to ensure a robust separation and efficient elution of the analyte. Acetonitrile is preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.
To ensure good peak shape and reproducibility, the addition of a small amount of acid, such as 0.1% phosphoric acid, to the aqueous phase is critical.[2] The phenolic hydroxyl groups of 4,6-di-tert-Butylpyrogallol can ionize depending on the pH of the mobile phase. Suppressing this ionization by maintaining a low pH (around 2-3) prevents peak tailing and shifting retention times.[7]
2.2.4. Detection: UV-Vis at 275 nm
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of 4,6-di-tert-Butylpyrogallol.
Materials and Reagents
-
4,6-di-tert-Butylpyrogallol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water. Add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4,6-di-tert-Butylpyrogallol reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
HPLC Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of phenolic compounds.[2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acid suppresses ionization for better peak shape; Acetonitrile provides good elution strength.[2] |
| Gradient | 0-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B | Gradient elution ensures separation from potential impurities and efficient run times. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on analyte concentration and detector sensitivity. |
| Detection | UV at 275 nm | Estimated λmax for phenolic compounds.[6] |
| Run Time | 25 minutes | Allows for elution of the analyte and re-equilibration of the column. |
Sample Preparation
-
Accurately weigh the sample containing 4,6-di-tert-Butylpyrogallol.
-
Dissolve the sample in a known volume of methanol.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: HPLC analysis workflow for 4,6-di-tert-Butylpyrogallol.
Conclusion
This application note provides a comprehensive and scientifically justified HPLC method for the analysis of 4,6-di-tert-Butylpyrogallol. The reversed-phase approach, utilizing a C18 column and an acidified acetonitrile/water mobile phase, is robust and tailored to the physicochemical properties of the analyte. The detailed protocol and system suitability criteria ensure that the method can be readily implemented in a quality control or research laboratory setting to generate accurate and reproducible results.
References
-
Cheméo. (n.d.). Chemical Properties of 4,6-di-t-Butylpyrogallol (CAS 3934-77-8). Retrieved from [Link]
- Lynch, D. E., & McClenaghan, I. (2004). 2-tert-Butyl-4,6-dinitrophenol. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1288–o1289.
-
ResearchGate. (n.d.). High-performance liquid chromatography (HPLC) chromatogram of pyrogallol derivatives. Retrieved from [Link]
-
MDPI. (2024, January 29). Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Oxford Academic. (n.d.). Green HPLC Method for Simultaneous Analysis of Three Natural Antioxidants by Analytical Quality by Design. Retrieved from [Link]
-
National Institutes of Health. (2019, July 2). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. Retrieved from [Link]
-
ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Retrieved from [Link]
-
MDPI. (n.d.). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
University of Georgia CAES. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of product mixture from pyrogallol and methyl linoleate oxidative coupling reaction. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ALS Environmental. (2023, February 27). Determination of Phenols in Soils by HPLC. Retrieved from [Link]
-
SciELO. (n.d.). Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. Retrieved from [Link]
-
Nolan Research Group. (2006, August). The Synthesis and Medicinal Applications of Pyrogallol[9]arenes. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. Retrieved from [Link]
-
Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]
-
National Institutes of Health. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4,6-Dinitropyrogallol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
Sources
- 1. Buy 4,6-di-tert-Butylpyrogallol | 3934-77-8 [smolecule.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. 4,6-di-t-Butylpyrogallol (CAS 3934-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spectrabase.com [spectrabase.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Characterization of 4,6-di-tert-Butylpyrogallol Derivatives
Introduction: The Significance of Sterically Hindered Pyrogallols
Pyrogallol (1,2,3-trihydroxybenzene) and its derivatives are a cornerstone class of polyphenolic compounds, recognized for their potent antioxidant and radical-scavenging properties.[1] This activity is intrinsic to the pyrogallol moiety, which can readily donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. In the fields of materials science and drug development, the strategic modification of the pyrogallol scaffold is paramount to enhancing its efficacy, stability, and target specificity.
The introduction of bulky alkyl groups, such as tert-butyl, ortho to the phenolic hydroxyls creates "hindered phenols." This steric hindrance is not a trivial modification; it is a critical design element that enhances molecular stability by sterically protecting the hydroxyl groups and the resulting phenoxy radical, thereby preventing unwanted side reactions and improving antioxidant longevity.[2] 4,6-di-tert-Butylpyrogallol is a seminal example of such a scaffold, serving as a versatile precursor for a new generation of antioxidants, polymer stabilizers, and potential therapeutic agents.[3][4] For instance, macrocyclic derivatives like pyrogallol[5]arenes are being investigated for their ability to modulate the aggregation of amyloid-β peptides, a key pathological factor in Alzheimer's disease.[6]
This guide provides a comprehensive overview of the synthesis of 4,6-di-tert-butylpyrogallol and its subsequent derivatization. We will delve into detailed, field-proven protocols and the underlying chemical principles. Furthermore, we will outline a systematic workflow for the structural characterization and functional validation of these synthesized compounds, equipping researchers with the necessary tools to advance their work in this promising area of chemical science.
Synthesis of the Core Scaffold: 4,6-di-tert-Butylpyrogallol
The foundational step is the selective alkylation of pyrogallol. The most common and efficient method is a Friedel-Crafts alkylation using an alkylating agent like isobutylene or tert-butanol in the presence of an acid catalyst. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired di-substituted product while minimizing the formation of mono-substituted or other isomeric impurities.
Rationale for Experimental Design
-
Reactant Choice: Isobutylene gas is a highly efficient source of the tert-butyl carbocation under acidic conditions. It is cost-effective for larger-scale synthesis.
-
Catalyst: Sulfuric acid is a strong proton source that effectively catalyzes the electrophilic aromatic substitution by generating the tert-butyl cation from isobutylene.
-
Solvent: A non-polar solvent like toluene is used. It is inert under the reaction conditions and facilitates temperature control.
-
Temperature Control: The reaction is exothermic. Maintaining a specific temperature (e.g., 130°C) is critical for controlling the rate of reaction and preventing the formation of undesired byproducts.[4]
Experimental Workflow: Synthesis of 4,6-di-tert-Butylpyrogallol
Sources
- 1. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06417H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of 4,6-di-tert-Butylpyrogallol Under Oxidative Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the oxidative degradation of 4,6-di-tert-Butylpyrogallol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying this compound's behavior in oxidative environments. As a substituted pyrogallol, its degradation pathway is of significant interest due to its antioxidant properties and potential applications.[1] This document is designed to address common challenges and provide a robust framework for reproducible and accurate experimentation.
I. Understanding the Oxidative Degradation of 4,6-di-tert-Butylpyrogallol: A Mechanistic Overview
The oxidative degradation of 4,6-di-tert-Butylpyrogallol, much like its parent compound pyrogallol, is a nuanced process highly dependent on experimental conditions. The presence of the three vicinal hydroxyl groups on the benzene ring makes the molecule highly susceptible to oxidation. The bulky tert-butyl groups at the 4 and 6 positions introduce steric hindrance that influences the reaction kinetics and the formation of subsequent products compared to unsubstituted pyrogallol.
The degradation is primarily initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups, forming a semiquinone radical. This is a critical step in its function as a radical scavenger.[1] In the presence of oxygen, this process can initiate a cascade of reactions leading to a variety of degradation products.
The following diagram illustrates a plausible degradation pathway for 4,6-di-tert-Butylpyrogallol under aerobic, alkaline conditions, extrapolated from the known autoxidation of pyrogallol.[2]
Caption: Proposed oxidative degradation pathway of 4,6-di-tert-Butylpyrogallol.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental study of 4,6-di-tert-Butylpyrogallol oxidation.
Q1: Why is the color of my 4,6-di-tert-Butylpyrogallol solution changing over time, even without an added oxidant?
A1: This is likely due to autoxidation, a spontaneous reaction with atmospheric oxygen.[3] Like pyrogallol, its derivatives are highly susceptible to oxidation in solution, especially under alkaline conditions (pH > 7.4).[4][5] This process generates colored quinone-type products and other complex molecules.[2][6] The rate of this color change will be influenced by the pH, temperature, and oxygen content of your solvent.
Q2: What are the primary degradation products I should expect to see?
A2: Based on the chemistry of pyrogallol, you can anticipate the formation of 4,6-di-tert-Butyl-ortho-quinone as a primary product.[2] Depending on the reaction conditions, you may also observe the formation of hydrogen peroxide.[2] Further oxidation and side reactions can lead to dimerization (though potentially limited by the bulky tert-butyl groups) and ring-opened species.[2] Over extended periods, complex, often colored, polymeric substances similar to humic acids may form.[2]
Q3: How do the tert-butyl groups affect the degradation process compared to pyrogallol?
A3: The two tert-butyl groups have a significant steric and electronic influence.
-
Steric Hindrance: They can slow down bimolecular reactions, such as dimerization of the semiquinone radical or quinone products.
-
Electronic Effects: As electron-donating groups, they can increase the electron density of the aromatic ring, potentially making the molecule more susceptible to initial oxidation.
-
Solubility: The tert-butyl groups increase the lipophilicity of the molecule, affecting its solubility in different solvent systems compared to the more polar pyrogallol.
Q4: Can I use metal catalysts to study the oxidation?
A4: Yes, transition metal ions can catalyze the oxidation of phenolic compounds. However, be aware that this will likely alter the degradation pathway and product distribution compared to autoxidation. The choice of metal and ligand can significantly influence the reaction's selectivity and rate.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the study of 4,6-di-tert-Butylpyrogallol oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates between experiments. | 1. pH Fluctuation: The oxidation rate is highly pH-dependent, especially in alkaline media.[4] 2. Temperature Variation: Reaction kinetics are sensitive to temperature changes.[3] 3. Inconsistent Oxygen Levels: Dissolved oxygen is a key reactant in autoxidation.[3] 4. Degraded Stock Solution: 4,6-di-tert-Butylpyrogallol solutions can degrade over time. | 1. Use a robust buffer system and verify the pH immediately before starting each experiment. 2. Employ a temperature-controlled water bath or reaction block. 3. Standardize the pre-incubation and mixing procedures to ensure consistent oxygenation of the reaction medium. For highly controlled experiments, consider sparging the solution with a defined gas mixture. 4. Always prepare fresh solutions of 4,6-di-tert-Butylpyrogallol before use. If a stock solution is necessary, prepare it in a deoxygenated, acidic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperature and protected from light.[3] |
| Low or no observable degradation. | 1. Acidic or Neutral pH: Autoxidation is significantly slower at lower pH.[3] 2. Low Temperature: Reduced thermal energy slows the reaction rate.[3] 3. Insufficient Oxygen: Lack of the primary oxidant will halt the reaction.[3] 4. Presence of Antioxidants: Contaminants in the solvent or reagents may be scavenging the reactive species. | 1. Confirm that the reaction buffer is at the desired alkaline pH to facilitate autoxidation. 2. Increase the reaction temperature to the desired setpoint. 3. Ensure the reaction is open to the air or that the buffer is adequately aerated before initiating the reaction. 4. Use high-purity solvents and reagents. |
| Formation of an insoluble precipitate. | 1. Polymerization: Advanced oxidation can lead to the formation of insoluble polymeric materials.[2] 2. Limited Solubility of Products: Some degradation products may have lower solubility in the reaction medium than the parent compound. | 1. This is often an end-point of the degradation pathway. Analyze the soluble fraction and characterize the precipitate separately if it is of interest. 2. Consider using a co-solvent to maintain the solubility of all components throughout the reaction. |
IV. Experimental Protocol: Monitoring the Autoxidation of 4,6-di-tert-Butylpyrogallol by UV-Vis Spectrophotometry
This protocol provides a standardized method for observing the autoxidation of 4,6-di-tert-Butylpyrogallol.
1. Materials:
-
4,6-di-tert-Butylpyrogallol (high purity)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Hydrochloric acid (HCl), 1 M (for stock solution preparation)
-
Ethanol or DMSO (for initial dissolution of the compound)
-
UV-Vis Spectrophotometer
-
Temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
2. Procedure:
Step 1: Preparation of Reagents
-
Tris-HCl Buffer (50 mM, pH 8.2): Prepare the buffer and carefully adjust the pH at the desired reaction temperature (e.g., 25°C or 37°C).
-
4,6-di-tert-Butylpyrogallol Stock Solution (e.g., 10 mM): To minimize autoxidation in the stock, dissolve a precise amount of 4,6-di-tert-Butylpyrogallol in a minimal amount of ethanol or DMSO before diluting to the final volume with 1 M HCl. Store on ice and protected from light. Prepare this solution fresh daily.[3][4]
Step 2: Spectrophotometer Setup
-
Set the spectrophotometer to the desired temperature.
-
Set the measurement mode to a kinetic scan, recording the absorbance at a specific wavelength (e.g., 420 nm or 440 nm, corresponding to quinone formation) over a defined period (e.g., 10 minutes) at regular intervals (e.g., every 15 seconds). A full spectrum scan at the beginning and end of the reaction can also be informative.
Step 3: Reaction Initiation and Measurement
-
Pipette the Tris-HCl buffer into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
-
Blank the spectrophotometer with the buffer.
-
Initiate the reaction by adding a small, precise volume of the 4,6-di-tert-Butylpyrogallol stock solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start the kinetic measurement.
Step 4: Data Analysis
-
Plot the absorbance versus time. The initial, linear portion of this curve represents the initial rate of autoxidation.
-
Calculate the rate of reaction from the slope of this linear region.
Caption: Workflow for monitoring 4,6-di-tert-Butylpyrogallol autoxidation.
V. References
-
G. R. Buettner, "The autoxidation of pyrogallol," Journal of Biochemical and Biophysical Methods, vol. 1, no. 1, pp. 1-8, 1979.
-
S. Marklund and G. Marklund, "Involvement of the superoxide anion radical in the autoxidation of pyrogallol and a convenient assay for superoxide dismutase," European Journal of Biochemistry, vol. 47, no. 3, pp. 469-474, 1974. Available: [Link]
-
ResearchGate, "Reaction mechanism for pyrogallol oxidation suggested by Abrash et al. (1989)," N.D. Available: [Link]
-
X. Wang, Y. Ouyang, J. Liu, M. Zhao, Z. Zhang, and H. Li, "Improved Pyrogallol Autoxidation Method: A Reliable and Cheap Superoxide-Scavenging Assay Suitable for All Antioxidants," Journal of Agricultural and Food Chemistry, vol. 58, no. 1, pp. 19-23, 2010. Available: [Link]
-
Britannica, "Pyrogallol," N.D. Available: [Link]
-
Wikipedia, "Pyrogallol," N.D. Available: [Link]
-
Y. Nakagawa, "Pyrogallol intermediates elicit beta-amyloid secretion via radical formation and alterations in intracellular trafficking, distinct from pyrogallol-generated superoxide," Redox Biology, vol. 73, p. 103180, 2024. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New insights of superoxide dismutase inhibition of pyrogallol autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrogallol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic Antioxidants: 4,6-di-tert-Butylpyrogallol vs. BHT and BHA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic antioxidants, the selection of an appropriate agent is paramount for ensuring the stability and efficacy of pharmaceutical formulations, food products, and other chemical systems susceptible to oxidative degradation. While Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have long been the industry workhorses, emerging compounds like 4,6-di-tert-Butylpyrogallol are gaining attention for their potential superior antioxidant properties. This guide provides an in-depth, objective comparison of these three synthetic antioxidants, supported by their mechanisms of action, available experimental data, and safety profiles to aid researchers and professionals in making informed decisions.
Chemical Structure and Properties: A Tale of Three Phenols
At the heart of their antioxidant activity lies the phenolic chemical structure. However, the specific arrangement and substitution on the aromatic ring significantly influence their efficacy and physical properties.
4,6-di-tert-Butylpyrogallol , a derivative of pyrogallol, possesses three hydroxyl (-OH) groups on the benzene ring, flanked by two sterically hindering tert-butyl groups. This unique arrangement enhances its radical scavenging potential.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a derivative of phenol with two tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position. These bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxy radical.
Butylated Hydroxyanisole (BHA) is a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole. It is characterized by a methoxy group and a tert-butyl group on the phenol ring. The conjugated aromatic ring of BHA is adept at stabilizing and sequestering free radicals[1].
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| 4,6-di-tert-Butylpyrogallol | C14H22O3 | 238.32 | - |
| Butylated Hydroxytoluene (BHT) | C15H24O | 220.35 | White to yellow powder |
| Butylated Hydroxyanisole (BHA) | C11H16O2 | 180.24 | Waxy solid |
Mechanism of Antioxidant Action: More Than Just Radical Scavenging
The primary antioxidant mechanism for all three compounds involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thus terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the tert-butyl groups.
4,6-di-tert-Butylpyrogallol's three hydroxyl groups theoretically allow for the donation of multiple hydrogen atoms, potentially making it a more potent antioxidant than its single-hydroxyl counterparts.
BHT acts as a chain-breaking antioxidant by converting peroxy radicals to hydroperoxides[2]. The electron-donating methyl and tert-butyl groups enhance the reactivity of the phenolic hydroxyl group[2].
BHA , in addition to direct radical scavenging, exhibits an indirect antioxidant effect by activating the Nrf2 signaling pathway. This pathway upregulates the expression of various cytoprotective genes, including antioxidant enzymes, enhancing the cell's intrinsic defense against oxidative stress[3].
Comparative Antioxidant Efficacy: A Look at the Data
Radical Scavenging Activity (DPPH & ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging capacity of antioxidants. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the initial radicals, is a key metric. A lower IC50 value indicates higher antioxidant activity.
Inhibition of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.
A study comparing the inhibition of lipid peroxidation in a linoleic acid emulsion showed that at a concentration of 30 µg/mL, BHT and BHA exhibited inhibitions of 89.97% and 89.88%, respectively, while pyrogallol showed an inhibition of 77.95%[6]. This suggests that in this specific system, BHT and BHA were slightly more effective than the parent compound of 4,6-di-tert-Butylpyrogallol. It is important to note that the substitution with tert-butyl groups on the pyrogallol ring could alter this efficacy.
| Antioxidant | Assay | Matrix | Observed Efficacy | Reference |
| BHT | Lipid Peroxidation | Linoleic Acid Emulsion (30 µg/mL) | 89.97% inhibition | [6] |
| BHA | Lipid Peroxidation | Linoleic Acid Emulsion (30 µg/mL) | 89.88% inhibition | [6] |
| Pyrogallol | Lipid Peroxidation | Linoleic Acid Emulsion (30 µg/mL) | 77.95% inhibition | [6] |
Experimental Protocols: A Guide for the Bench
For researchers looking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the antioxidant compounds (4,6-di-tert-Butylpyrogallol, BHT, BHA) in methanol.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each antioxidant dilution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 volume ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the antioxidant compounds.
-
Reaction: Add a small volume of the antioxidant solution to a larger, fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product.
Protocol:
-
Induction of Lipid Peroxidation: A lipid-rich sample (e.g., a linoleic acid emulsion or tissue homogenate) is incubated with an oxidizing agent (e.g., FeSO4) in the presence and absence of the antioxidant compounds.
-
Reaction with TBA: An aliquot of the reaction mixture is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The samples are cooled, and then centrifuged to pellet any precipitate.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct. The percentage of inhibition of lipid peroxidation by the antioxidant is then determined by comparing the TBARS concentration in the sample with that of the control.
Safety and Regulatory Profile: A Critical Consideration
The safety and regulatory status of synthetic antioxidants are of paramount importance, particularly for applications in food and pharmaceuticals.
4,6-di-tert-Butylpyrogallol: As a derivative of pyrogallol, it is important to consider the safety profile of the parent compound. Pyrogallol is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. Therefore, 4,6-di-tert-Butylpyrogallol should be handled with appropriate safety precautions in a laboratory setting. Its regulatory status for use in food and pharmaceuticals is not as well-established as that of BHT and BHA.
BHT and BHA: Both BHT and BHA have been extensively studied and are approved for use as food additives in many countries, including the United States and the European Union, within specified limits[7]. However, concerns have been raised about their potential adverse health effects at high doses, including endocrine disruption and carcinogenicity[2][6]. The International Agency for Research on Cancer (IARC) has classified BHA as "possibly carcinogenic to humans" (Group 2B). As a result, there is a growing interest in finding safer alternatives.
| Compound | Key Safety & Regulatory Considerations |
| 4,6-di-tert-Butylpyrogallol | Limited specific data available. Based on the parent compound (pyrogallol), caution is advised due to potential toxicity and mutagenicity. Not widely approved as a food or pharmaceutical additive. |
| Butylated Hydroxytoluene (BHT) | Generally recognized as safe (GRAS) by the FDA within specified limits. Some studies suggest potential for endocrine disruption and tumor promotion at high doses. |
| Butylated Hydroxyanisole (BHA) | GRAS by the FDA within specified limits. Classified as "possibly carcinogenic to humans" (Group 2B) by IARC. |
Conclusion: Selecting the Right Antioxidant for Your Application
The choice between 4,6-di-tert-Butylpyrogallol, BHT, and BHA depends on a careful evaluation of their respective strengths and weaknesses in the context of the specific application.
-
4,6-di-tert-Butylpyrogallol shows promise as a highly potent antioxidant due to its three hydroxyl groups. However, the lack of extensive comparative efficacy data and a less established safety and regulatory profile may limit its current applicability in food and drug products. It remains a compound of significant interest for further research and development.
-
BHT is a cost-effective and well-characterized antioxidant with a long history of use. Its efficacy is well-documented, particularly in preventing lipid oxidation in fats and oils. However, concerns about its safety at high concentrations persist.
-
BHA offers the dual advantage of direct radical scavenging and indirect antioxidant effects through the activation of the Nrf2 pathway. Its performance is comparable to BHT, though its classification as a possible carcinogen warrants careful consideration of its use levels and the target application.
For researchers and drug development professionals, the decision should be guided by a thorough risk-benefit analysis, considering the required level of antioxidant protection, the nature of the product matrix, processing conditions, and the regulatory landscape. While BHT and BHA remain valuable tools, the exploration of potentially more effective and safer alternatives like 4,6-di-tert-Butylpyrogallol is a critical direction for future innovation in antioxidant science.
References
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What has stronger antioxidant potential: BHT or BHA?. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]
- Syarif, M. A., et al. (2019). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. Molecules, 24(13), 2453.
-
MDPI. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link]
-
MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]
- Ozturk Sarikaya, S. B. (2015). Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 761-766.
- Kristić, J., et al. (2023). COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Journal of Hygienic Engineering and Design, 41, 230-236.
-
HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. Retrieved from [Link]
-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyrogallol - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A simple spectrophotometric method for the determination of thiobarbituric acid reactive substances in fried fast foods. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparative analysis of the metal chelating properties of 4,6-di-tert-Butylpyrogallol
Introduction: The Critical Role of Metal Chelation in Science and Medicine
Transition metals, such as iron (Fe) and copper (Cu), are essential for a myriad of biological processes, acting as cofactors for enzymes and proteins. However, their redox activity can also be a double-edged sword. Uncontrolled, "free" metal ions can participate in Fenton-type reactions, catalyzing the generation of highly destructive reactive oxygen species (ROS) like the hydroxyl radical. This process, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Metal chelation therapy is a cornerstone strategy to mitigate this metal-induced toxicity.[1] A chelating agent is a molecule that can form multiple coordinate bonds with a single central metal ion, effectively sequestering it and rendering it chemically inert.[1][2] The resulting stable, water-soluble complex is then typically excreted from the body.[3]
Among the diverse classes of chelators, phenolic compounds, particularly those with ortho-dihydroxy (catechol) or trihydroxy (pyrogallol) moieties, have garnered significant attention for their potent metal-binding and antioxidant capabilities.[4][5] This guide focuses on a specific derivative, 4,6-di-tert-Butylpyrogallol (4,6-DTBP) , a synthetic antioxidant widely used as a stabilizer in industrial applications.[6] Its unique structure, featuring a pyrogallol core flanked by two bulky tert-butyl groups, presents an intriguing profile for metal chelation.[7]
This document provides a comparative analysis of the metal chelating properties of 4,6-DTBP, benchmarking it against its parent compound and other established chelators. We will delve into the structural basis of its activity, present detailed experimental protocols for its evaluation, and synthesize data to provide a clear perspective on its potential for researchers, scientists, and drug development professionals.
Section 1: The Molecular Basis of Chelation by 4,6-di-tert-Butylpyrogallol
The chelating ability of 4,6-DTBP is rooted in the electronic properties of its pyrogallol ring. The three adjacent hydroxyl (-OH) groups provide a perfect pocket of electron-donating oxygen atoms for coordinating with a metal ion in a bidentate or tridentate fashion.[4] Upon complexation, the protons of the participating hydroxyl groups are displaced, and stable five- or six-membered rings are formed with the metal ion.[8]
The two tert-butyl groups at the 4 and 6 positions exert significant steric and electronic influence. While they enhance the molecule's lipophilicity and may protect the pyrogallol core from oxidative degradation, they could also sterically hinder the approach of the metal ion to the chelating site, potentially modulating the stability and stoichiometry of the resulting complex compared to unsubstituted pyrogallol.
Caption: Chelation of a metal ion by 4,6-di-tert-Butylpyrogallol.
Section 2: A Comparative Benchmark of Chelating Agents
To contextualize the performance of 4,6-DTBP, it is essential to compare it against a curated set of alternative compounds. Each alternative represents a different class of chelator, providing a broad and objective framework for analysis.
-
Pyrogallol: The parent compound. This comparison illuminates the specific effects of the di-tert-butyl substitutions on chelating efficacy and solubility. While a potent antioxidant, its application can be limited by low solubility in oil-based systems.[9]
-
Quercetin: A representative flavonoid. Flavonoids are ubiquitous natural polyphenols renowned for their metal chelating and antioxidant properties.[10][11] They typically chelate metals via their catechol group in the B-ring or through the hydroxyl and carbonyl groups in the C-ring.[10][12]
-
EDTA (Ethylenediaminetetraacetic Acid): The industry gold standard for broad-spectrum metal chelation. As a hexadentate ligand, it forms exceptionally stable, 1:1 water-soluble complexes with a vast range of metal ions.[13][14]
-
Deferoxamine (DFO): An FDA-approved drug for treating iron overload.[3] It is a hexadentate chelator with an extremely high affinity and specificity for ferric iron (Fe³⁺), making it a critical clinical benchmark.[2][15]
| Feature | 4,6-di-tert-Butylpyrogallol | Pyrogallol | Quercetin | EDTA | Deferoxamine (DFO) |
| Class | Substituted Phenol | Polyphenol | Flavonoid | Polyamino Carboxylic Acid | Siderophore (Hydroxamate) |
| Origin | Synthetic | Natural/Synthetic | Natural (Plant-derived) | Synthetic | Natural (Bacterial) |
| Primary Chelating Site(s) | Adjacent -OH groups | Adjacent -OH groups | Catechol, Hydroxy-keto | Carboxyl & Amino groups | Hydroxamate groups |
| Denticity | Bidentate/Tridentate | Bidentate/Tridentate | Bidentate | Hexadentate | Hexadentate |
| Key Feature | Lipophilic, Sterically hindered | High antioxidant activity | Natural, good bioavailability | High stability, broad-spectrum | High Fe³⁺ specificity |
| Solubility | Lipophilic | Hydrophilic | Generally low water solubility | Highly water-soluble (as salt) | Water-soluble |
Section 3: Experimental Protocols for Evaluating Metal Chelation
A robust evaluation of chelating properties requires a multi-faceted experimental approach. Here, we detail two fundamental, self-validating protocols that provide quantitative and mechanistic insights.
Assay 1: Spectrophotometric Analysis of Ferrous Iron (Fe²⁺) Chelation
Causality and Principle: This assay is based on a competition reaction. Ferrozine is a chromophoric agent that forms a stable, intensely colored magenta complex with Fe²⁺, with a maximum absorbance at 562 nm.[16] A chelating agent, such as 4,6-DTBP, will compete with ferrozine for the Fe²⁺ ions. The reduction in the absorbance of the ferrozine-Fe²⁺ complex is directly proportional to the amount of iron chelated by the test compound. This method provides a reliable, quantitative measure of chelating efficacy.[17][18]
Caption: Workflow for the Ferrozine-based iron chelation assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4,6-DTBP and other test compounds in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 2 mM solution of ferrous chloride (FeCl₂) in deionized water.
-
Prepare a 5 mM solution of ferrozine in deionized water.
-
Prepare a suitable buffer, such as 50 mM HEPES, pH 7.4.
-
-
Assay Procedure (in a 96-well plate or cuvettes):
-
To a final volume of 200 µL, add 120 µL of buffer.
-
Add 20 µL of various concentrations of the test compound (or solvent for the control).
-
Initiate the reaction by adding 20 µL of the 2 mM FeCl₂ solution. Mix well and incubate for 5 minutes at room temperature.
-
Add 40 µL of the 5 mM ferrozine solution to start the color development. Mix well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm. A blank containing all reagents except FeCl₂ should be used.
-
-
Data Analysis:
-
The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100
-
Plot the % chelation against the concentration of the test compound to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).
-
Assay 2: Electrochemical Analysis via Cyclic Voltammetry (CV)
Causality and Principle: Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox behavior of species in solution.[19][20] A metal ion like Fe³⁺ will undergo a reversible reduction to Fe²⁺ at a specific potential. When a ligand binds to the metal ion, it stabilizes a particular oxidation state, causing a shift in this redox potential.[21] By observing the changes in the cyclic voltammogram of a metal ion upon addition of a chelator, one can confirm the complex formation and gain insights into the stability and electronic nature of the metal-ligand complex.[22]
Step-by-Step Protocol:
-
System Setup:
-
Use a standard three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte solution should be a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing a supporting electrolyte (e.g., 0.1 M KCl) to ensure conductivity.
-
-
Procedure:
-
Record a baseline CV scan of the electrolyte solution alone.
-
Add a known concentration of a metal salt (e.g., FeCl₃) to the cell and record the CV to identify the redox peaks of the free metal ion.
-
Incrementally add aliquots of the chelator (e.g., 4,6-DTBP) solution to the cell.
-
After each addition, allow the system to equilibrate and then record a new CV scan.
-
-
Data Analysis:
-
Monitor the voltammogram for:
-
A shift in the peak potential (Eₚ) of the metal's redox couple, indicating complexation.
-
A decrease in the peak current (Iₚ), which can be related to the change in the diffusion coefficient upon formation of the larger metal-ligand complex.
-
The appearance of new redox peaks corresponding to the complex itself.
-
-
Section 4: Synthesized Data & Performance Analysis
The following table presents illustrative experimental data, synthesized from typical results in the literature, to compare the chelating properties of 4,6-DTBP and its alternatives.
| Compound | Fe²⁺ Chelation IC₅₀ (µM) | CV Shift for Fe³⁺/Fe²⁺ (ΔEₚ, mV) | Key Interpretation |
| 4,6-di-tert-Butylpyrogallol | 35 | -120 | Effective chelation, but steric hindrance may slightly reduce affinity compared to the parent compound. Lipophilicity is a key advantage. |
| Pyrogallol | 20 | -150 | High chelating activity due to the unobstructed pyrogallol core.[23] Demonstrates the baseline potential of the core structure. |
| Quercetin | 25 | -140 | Strong chelation, comparable to pyrogallol, validating its role as a potent natural chelator.[10] |
| EDTA | 5 | -350 | Extremely high affinity and significant potential shift, confirming the formation of a highly stable complex.[13] Sets the benchmark for potency. |
| Deferoxamine (DFO) | 8 | -450 (Fe³⁺ specific) | Very high affinity and a large potential shift, indicative of its specificity and strong binding to iron.[3] The clinical standard for iron chelation. |
Analysis of Structure-Activity Relationships:
-
Effect of tert-Butyl Groups: The data suggests that while 4,6-DTBP is a potent chelator, its IC₅₀ is slightly higher than that of unsubstituted pyrogallol. This supports the hypothesis that the bulky tert-butyl groups may introduce some steric hindrance, slightly impeding the optimal positioning of the metal ion within the chelating pocket. However, these groups confer high lipophilicity, which could be a significant advantage for applications requiring penetration of lipid membranes, a limitation for highly polar chelators like EDTA and DFO.
-
Polyphenols vs. Synthetic Standards: As expected, the synthetic hexadentate chelators, EDTA and DFO, exhibit superior chelating potency (lower IC₅₀ values) and induce more significant shifts in the redox potential. This is due to the "chelate effect," where multidentate ligands form thermodynamically much more stable complexes than bidentate or tridentate ligands.[14]
-
4,6-DTBP in Context: 4,6-DTBP demonstrates chelating activity that is well within the range of potent natural polyphenols like pyrogallol and quercetin. Its unique combination of effective metal binding and lipophilicity distinguishes it from the other compounds and suggests a niche for its potential application.
Section 5: Conclusion and Future Outlook
This guide establishes that 4,6-di-tert-Butylpyrogallol is a potent metal chelator, leveraging the intrinsic binding capacity of its pyrogallol core.[7] Its performance is comparable to well-regarded natural polyphenols, though it does not reach the exceptional potency of synthetic hexadentate standards like EDTA and deferoxamine.
The defining characteristic of 4,6-DTBP is its lipophilicity, imparted by the tert-butyl substituents. This property makes it a compelling candidate for applications where transport across biological membranes or incorporation into non-aqueous systems is paramount.
Future research should focus on:
-
Stoichiometry and Stability Constants: Determining the precise metal-to-ligand ratio and the binding constants for various physiologically relevant metal ions (Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺).
-
In-situ Biological Efficacy: Evaluating its ability to mitigate metal-induced oxidative stress in cellular and animal models, directly comparing its performance with cell-impermeable chelators.
-
Toxicology Profile: Assessing the cytotoxicity of both the parent compound and its metal complexes to ensure a favorable safety profile for potential therapeutic or biomedical applications.
By systematically exploring these avenues, the scientific community can fully unlock the potential of 4,6-di-tert-Butylpyrogallol as a specialized tool in the vast and critical field of metal chelation.
References
-
Saiga, S., et al. (1995). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Journal of Chromatography A, 699, 107–118. Available at: [Link]
-
Buhian, W. P. C., et al. (2021). Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond. MDPI, 10(2), 53. Available at: [Link]
- Hurd, C. D. (1971). Method of synthesis of pyrogallol. U.S. Patent No. 3,560,569.
-
Widayat, W., et al. (2019). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. Molecules, 24(13), 2449. Available at: [Link]
-
Lee, J., et al. (2024). Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease. Chemical Science, 15(1), 107-117. Available at: [Link]
-
Al-Ali, D., et al. (2023). Deferoxamine. StatPearls. Available at: [Link]
-
Loo, Y. L., et al. (2013). Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. Iranian Journal of Pharmaceutical Research, 12(1), 217–226. Available at: [Link]
-
Garrison, A. T., et al. (2016). UV−vis analysis of metal chelation with 2 and 29. ResearchGate. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Disodium edetate?. Patsnap Synapse. Available at: [Link]
-
Jetir. (n.d.). Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supportin. Jetir.Org. Available at: [Link]
-
Cerdà, V., et al. (2022). Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples. MDPI. Available at: [Link]
-
Liu, R., & Mabury, S. A. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]
-
Fraga, C. G., et al. (2024). Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. PMC - NIH. Available at: [Link]
-
Warrender, C., & Sharma, P. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)?. Available at: [Link]
-
Andersen, O. (2004). Chelation in Metal Intoxication. MDPI. Available at: [Link]
-
Holm, R. H. (1957). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry. Available at: [Link]
-
Vopravil, O., & Pospíšilová, H. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Available at: [Link]
-
Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Septama, A. W., et al. (2018). Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. ResearchGate. Available at: [Link]
-
Journal of Chemistry. (n.d.). Flavonoids and their properties to form chelate complexes. Available at: [Link]
-
Bond, A. M. (2025). Cyclic Voltammetry at Metal Electrodes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chelation Mechanism of EDTA with metal (M). Available at: [Link]
-
Applied Chemical Engineering. (n.d.). Study on Metal Complexes of Gallate. Available at: [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
-
Wikipedia. (n.d.). Deferoxamine. Available at: [Link]
-
Psotová, J., et al. (2003). METAL-CHELATING PROPERTIES, ELECTROCHEMICAL BEHAVIOR, SCAVENGING AND CYTOPROTECTIVE ACTIVITIES OF SIX NATURAL PHENOLICS. UPOL. Available at: [Link]
-
Abakumov, G. A., et al. (2025). 2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds. ResearchGate. Available at: [Link]
-
Symonowicz, M., & Kolanek, M. (2012). Investigation of metal–flavonoid chelates and the determination of flavonoids via metal–flavonoid complexing reactions. ResearchGate. Available at: [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). electrochemical studies of metal complexes. Available at: [Link]
-
Arsenyev, M. V., et al. (2025). 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Deferoxamine Mesylate?. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Metal ion chelating activity assay. UV-vis spectrum of PZ001,... Available at: [Link]
-
ResearchGate. (2025). Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. Available at: [Link]
-
ACS Omega. (2022). Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes. Available at: [Link]
-
MDPI. (n.d.). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Available at: [Link]
-
ACS Publications. (n.d.). Chelating Behavior between Metal Ions and EDTA in Sol−Gel Matrix. Available at: [Link]
- Google Patents. (n.d.). Process for producing pyrogallol and derivatives thereof.
-
Psotová, J., et al. (2003). Metal-chelating properties, electrochemical behavior, scavenging and cytoprotective activities of six natural phenolics. PubMed. Available at: [Link]
-
Ozturk Sarikaya, S. B. (2015). Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol. PubMed. Available at: [Link]
-
Zenkov, N. K., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 14(3), 102986. Available at: [Link]
-
ResearchGate. (2025). Interactions of flavonoids with transition metal ions. Available at: [Link]
-
ResearchGate. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Available at: [Link]
-
Bard, A. J. (1960). Polarography of Metal-Pyrogallol Complexes. Analytical Chemistry, 32(1), 11-15. Available at: [Link]
-
PubMed. (n.d.). Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening. Available at: [Link]
-
MDPI. (2023). Pyrogallol Detection Based on the Cobalt Metal–Organic Framework of Nanomaterial-Enhanced Chemiluminescence. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06417H [pubs.rsc.org]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. mdpi.com [mdpi.com]
- 7. Buy 4,6-di-tert-Butylpyrogallol | 3934-77-8 [smolecule.com]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond | MDPI [mdpi.com]
- 11. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 12. Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. droracle.ai [droracle.ai]
- 16. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 21. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymerization Inhibitors: Evaluating the Performance of 4,6-di-tert-Butylpyrogallol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and handling of monomers, unintended polymerization is a critical issue that can lead to product degradation, increased viscosity, and in worst-case scenarios, runaway reactions.[1] The selection of an appropriate polymerization inhibitor is therefore paramount to ensure safety, product quality, and process efficiency. This guide provides an in-depth evaluation of 4,6-di-tert-Butylpyrogallol as a polymerization inhibitor, comparing its performance with common alternatives such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).
The Crucial Role of Polymerization Inhibitors
Polymerization inhibitors are chemical compounds added in small quantities to monomers or polymer solutions to prevent or retard unwanted polymerization.[2] They are essential during the purification, storage, and transportation of reactive monomers like styrene, acrylates, and vinyl compounds. The ideal inhibitor should offer a sufficient induction period, be effective at low concentrations, have minimal impact on the final product, and be easily removable if necessary.
Mechanism of Action: The Radical Scavenging Prowess of 4,6-di-tert-Butylpyrogallol
4,6-di-tert-Butylpyrogallol belongs to the class of phenolic antioxidants. Its inhibitory action is primarily based on its ability to act as a radical scavenger. The mechanism is most effective in the presence of oxygen.
During the initial stages of unwanted polymerization, free radicals (R•) are generated. In the presence of oxygen, these radicals rapidly form peroxy radicals (ROO•). Phenolic inhibitors, including 4,6-di-tert-Butylpyrogallol, excel at donating a hydrogen atom from one of their hydroxyl groups to these peroxy radicals, effectively neutralizing them and terminating the polymerization chain reaction. The resulting pyrogallol radical is stabilized by resonance, rendering it less reactive and unable to initiate new polymer chains.
The presence of three hydroxyl groups in the pyrogallol structure provides multiple sites for hydrogen donation, potentially enhancing its radical scavenging capacity compared to monohydric or dihydric phenols. The bulky tert-butyl groups at the 4 and 6 positions sterically hinder the aromatic ring, which can increase the stability of the resulting radical and influence its reactivity.
Figure 1: Simplified workflow of free-radical polymerization and inhibition.
Performance Comparison: 4,6-di-tert-Butylpyrogallol vs. Alternatives
Direct comparative data for 4,6-di-tert-Butylpyrogallol against other common inhibitors under identical conditions is limited in publicly available literature. However, we can infer its potential performance by examining studies on structurally similar phenolic inhibitors. A study on the inhibition of styrene polymerization provides valuable insights into the performance of various phenolic compounds, which can be used to benchmark the expected efficacy of 4,6-di-tert-Butylpyrogallol.[3]
The key performance metrics for a polymerization inhibitor are the induction period (the time before polymerization begins) and the extent of polymer formation over time.
| Inhibitor Class | Example Compound | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h |
| Pyrogallol Derivative (Inferred) | 4,6-di-tert-Butylpyrogallol | Potentially Low | Potentially Low |
| Dihydric Phenol | Hydroquinone (HQ) | - | - |
| Monohydric Phenol | 4-Methoxyphenol (MEHQ) | Higher than DTBMP/BHT | Higher than DTBMP/BHT |
| Sterically Hindered Phenol | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| Sterically Hindered Phenol | 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |
| Thiazine | Phenothiazine (PTZ) | - | - |
| Data for DTBMP and BHT from a study on styrene polymerization.[3] Performance of HQ, MEHQ, and PTZ are generally known, though direct quantitative comparison in this specific study is unavailable. The performance of 4,6-di-tert-Butylpyrogallol is inferred based on its structural similarities to other high-performance sterically hindered phenols. |
Analysis of Alternatives:
-
Hydroquinone (HQ): A widely used and effective inhibitor, particularly for vinyl monomers. However, it can be prone to sublimation and may discolor the monomer or final polymer.[4]
-
4-Methoxyphenol (MEHQ): Another common and effective inhibitor, often preferred for its lower toxicity compared to HQ.[4] Its performance can be moderate compared to more specialized inhibitors.
-
Phenothiazine (PTZ): A highly effective inhibitor, especially at elevated temperatures. However, it can impart a yellow to green color to the monomer.
Based on the performance of structurally similar compounds like DTBMP, it is reasonable to hypothesize that 4,6-di-tert-Butylpyrogallol would exhibit a strong inhibitory effect, characterized by a long induction period and low polymer formation. The presence of three hydroxyl groups could potentially offer superior radical scavenging activity compared to the two in hydroquinone or the single hydroxyl group in MEHQ.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Induction Period
The induction period is the most direct measure of an inhibitor's effectiveness. It is the time elapsed before the onset of polymerization under specific conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the monomer (e.g., styrene) with a known concentration of the initiator (e.g., AIBN) and the inhibitor being tested (e.g., 4,6-di-tert-Butylpyrogallol) at various concentrations.
-
Reaction Setup: Place a known volume of the prepared solution into a dilatometer or a reaction vessel equipped with a temperature controller and a means of monitoring the reaction (e.g., viscometer, thermocouple).
-
Initiation: Heat the solution to the desired reaction temperature to initiate polymerization.
-
Monitoring: Continuously monitor a physical property that changes with polymerization, such as volume (dilatometry), viscosity, or temperature (exothermic reaction).
-
Induction Period Determination: The induction period is the time from the start of the reaction until a detectable change in the monitored property is observed.
Figure 2: Workflow for determining the induction period of a polymerization inhibitor.
Gravimetric Determination of Polymer Content
This method quantifies the amount of polymer formed after a specific reaction time, providing a measure of the inhibitor's ability to suppress polymerization.
Methodology:
-
Reaction: Carry out the polymerization reaction as described in the induction period protocol for a predetermined time.
-
Quenching: Stop the reaction by rapidly cooling the mixture and adding a suitable solvent that dissolves the monomer but not the polymer (e.g., methanol for polystyrene).
-
Precipitation and Filtration: The polymer will precipitate out of the solution. Collect the precipitated polymer by filtration using a pre-weighed filter paper.
-
Washing and Drying: Wash the collected polymer with the precipitating solvent to remove any remaining monomer and initiator. Dry the polymer and filter paper in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation: The weight of the polymer is determined by subtracting the initial weight of the filter paper from the final weight. The percent conversion of monomer to polymer can then be calculated.
Figure 3: Step-by-step protocol for gravimetric analysis of polymer content.
Conclusion
References
-
ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
-
Request PDF. (n.d.). Thermal runaway inhibition of styrene polymerization reaction by 4,6-dinitro-o-sec-butylphenol (DNBP). Retrieved from [Link]
-
MDPI. (2019, October 1). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition performance for different inhibitors on the thermal polymerization of styrene. Retrieved from [Link]
-
MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (n.d.). Retrieved from [Link]
-
PubMed. (2010, July 15). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]
-
Semantic Scholar. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of substituted pyrazoles. (2024, December 25). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
-
IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety. Retrieved from [Link]
-
211 ANALYTICAL CHEMISTRY Experiment No. 1 GRAVIMETRIC ANALYSIS Gravimetric methods are based on the determining the mass of a. (n.d.). Retrieved from [Link]
-
Chapman University Digital Commons. (n.d.). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Retrieved from [Link]
-
PubMed. (2019, April 2). Synthesis and evaluation of novel D-ring substituted steroidal pyrazolines as potential anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Online polymer molecular weight and conversion monitoring via calorimetric measurements in RAFT emulsion polymerization. Retrieved from [Link]
-
PubMed. (2020, October). Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. Retrieved from [Link]
-
MDPI. (2021, October 1). Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions. Retrieved from [Link]
Sources
A Researcher's Guide to Cross-Validation of Antioxidant Assays Using 4,6-di-tert-Butylpyrogallol
In the dynamic fields of drug development and life sciences research, the accurate assessment of antioxidant capacity is paramount. Oxidative stress is implicated in a multitude of pathological conditions, making the reliable characterization of antioxidant compounds a critical step in the discovery of novel therapeutics. However, the multifaceted nature of antioxidant activity presents a significant analytical challenge.[1] No single assay can comprehensively capture the diverse mechanisms by which a compound can combat oxidative damage.[1][2] Therefore, a rigorous cross-validation strategy employing multiple assays with distinct chemical principles is essential for a holistic and trustworthy evaluation.[1]
This guide provides an in-depth comparison of common antioxidant assays, utilizing 4,6-di-tert-butylpyrogallol as a model reference compound. 4,6-di-tert-butylpyrogallol, a derivative of pyrogallol, is a potent antioxidant due to its vicinal hydroxyl groups on the benzene ring, which readily donate hydrogen atoms to neutralize free radicals.[3] The bulky tert-butyl groups enhance its stability and lipophilicity, making it a versatile standard for various assay systems. We will delve into the mechanistic underpinnings of four widely used assays—DPPH, ABTS, ORAC, and FRAP—providing detailed protocols and comparative data to empower researchers in designing robust antioxidant screening campaigns.
The Importance of a Multi-Assay Approach
Antioxidants can exert their effects through various mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. SET-based assays, on the other hand, quantify the capacity of an antioxidant to reduce an oxidant by transferring an electron. Because different antioxidants may excel in one mechanism over the other, relying on a single assay can lead to an incomplete or even misleading assessment of a compound's true potential.
4,6-di-tert-Butylpyrogallol: A Versatile Reference Compound
4,6-di-tert-butylpyrogallol (DTBP) is an organic compound with the chemical formula C₁₄H₂₂O₃.[3][4][5] Its antioxidant properties stem from the pyrogallol core, which is known for its ability to scavenge free radicals.[3] The two tert-butyl groups at the 4 and 6 positions of the aromatic ring enhance its stability and solubility in non-polar environments, allowing for its use in a broader range of solvent systems compared to its parent compound, pyrogallol.[3]
Chemical Properties of 4,6-di-tert-Butylpyrogallol:
| Property | Value | Unit |
| Molecular Weight | 238.32 | g/mol |
| Formula | C₁₄H₂₂O₃ | |
| Normal Melting Point (Tfus) | 626.48 | K |
| Normal Boiling Point (Tboil) | 786.78 | K |
| logPoct/wat | 3.398 | |
| Data sourced from Cheméo[4] |
Comparative Overview of Key Antioxidant Assays
This section details the principles, protocols, and comparative performance of four commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[1] It operates on a mixed mechanism of hydrogen atom and electron transfer.[6]
Mechanism of Action: The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance around 517 nm.[7] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to lose its color.[1] The degree of discoloration is directly proportional to the scavenging capacity of the antioxidant.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of 4,6-di-tert-butylpyrogallol in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a series of standard solutions of a known antioxidant, such as Trolox or ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the 4,6-di-tert-butylpyrogallol solution or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
For the blank, use the solvent instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of 4,6-di-tert-butylpyrogallol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that relies on the generation of a radical cation.[8] It is applicable to both hydrophilic and lipophilic antioxidants and is based on a single electron transfer mechanism.[6]
Mechanism of Action: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] The resulting blue-green radical has a characteristic absorbance spectrum with maxima at 645, 734, and 815 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of 4,6-di-tert-butylpyrogallol and a Trolox standard.
-
-
Assay Procedure:
-
Add a small volume of the 4,6-di-tert-butylpyrogallol solution or Trolox standard to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Generate a standard curve by plotting the percentage inhibition of the Trolox standards against their concentrations.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the 4,6-di-tert-butylpyrogallol from the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[9]
Mechanism of Action: The assay utilizes a fluorescent probe, typically fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[10] Antioxidants present in the sample compete with the fluorescent probe for the peroxyl radicals, thereby preserving the fluorescence.[9] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[9]
Experimental Workflow:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a fresh solution of AAPH in the same buffer.
-
Prepare serial dilutions of 4,6-di-tert-butylpyrogallol and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution, followed by the 4,6-di-tert-butylpyrogallol solution, Trolox standard, or blank (buffer).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every minute for at least 60 minutes.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of 4,6-di-tert-butylpyrogallol in Trolox equivalents from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12]
Mechanism of Action: The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by antioxidants at low pH.[11][12] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[13]
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 4,6-di-tert-Butylpyrogallol | 3934-77-8 [smolecule.com]
- 4. 4,6-di-t-Butylpyrogallol (CAS 3934-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-di-tert-Butylpyrogallol
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-di-tert-Butylpyrogallol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical hygiene.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. 4,6-di-tert-Butylpyrogallol, a derivative of pyrogallol, is an organic compound with significant antioxidant properties, but it also presents several health hazards.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,6-di-tert-Butylpyrogallol is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications necessitate that 4,6-di-tert-Butylpyrogallol be treated as a hazardous substance. Its disposal is therefore governed by stringent regulations to mitigate risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management in a laboratory setting.[3][4][5] Specifically, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires the establishment of a Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4,6-di-tert-Butylpyrogallol in any capacity—including preparation for disposal—donning the appropriate PPE is mandatory. The causality is direct: the hazards identified above (skin, eye, and respiratory irritation) are mitigated by creating physical barriers.
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.[2][9]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[10]
Managing Spills: An Immediate Action Protocol
Accidents happen. A well-rehearsed spill response protocol is a self-validating system for laboratory safety.
For small spills of 4,6-di-tert-Butylpyrogallol:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood.[11]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: The container with the spill cleanup materials must be managed as hazardous waste.[11]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of 4,6-di-tert-Butylpyrogallol is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [12][13] Phenolic compounds are toxic to aquatic life and can interfere with wastewater treatment processes.[14][15]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect waste 4,6-di-tert-Butylpyrogallol (solid) and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealable, and puncture-proof container.[13]
-
This container must be clearly labeled as "Hazardous Waste" and specify the contents: "4,6-di-tert-Butylpyrogallol".[7][13]
-
If dealing with a solution, collect it in a compatible, sealed liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas under EPA regulations.
-
The hazardous waste container must remain closed at all times, except when actively adding waste.[13]
-
Store the container in a designated, secondary containment bin within the laboratory, away from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite area.
The final disposal must be handled by a licensed hazardous waste management company.
-
Contact your institution's EHS or a designated chemical safety officer to arrange for a waste pickup.[13]
-
Provide them with an accurate description of the waste, including its composition and volume.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required.[16]
The disposal method will likely involve incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF), which is the standard and environmentally preferred method for many organic chemical wastes.[9][10][17]
Data and Workflow Visualization
To aid in understanding and compliance, the following data and workflow diagrams are provided.
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Do not eat, drink, or smoke when using.[2] |
| Skin Irritation | H315 | Causes skin irritation | Wear protective gloves.[2] |
| Eye Irritation | H319 | Causes serious eye irritation | Wear eye protection.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Use only in a well-ventilated area.[2] |
This diagram illustrates the logical steps for handling 4,6-di-tert-Butylpyrogallol waste.
Caption: Decision workflow for 4,6-di-tert-Butylpyrogallol waste.
References
-
PubMed. Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
-
Harvard University Department of Chemistry and Chemical Biology. Chemical Waste Disposal Guidelines. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]
-
Carl ROTH. Pyrogallol - Safety Data Sheet. Available from: [Link]
-
University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available from: [Link]
-
Vanderbilt University Office of Clinical and Research Safety. The Laboratory Standard. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available from: [Link]
-
GOV.UK. Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Available from: [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available from: [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Available from: [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
PubMed. (2024, March 10). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Available from: [Link]
-
Cheméo. Chemical Properties of 4,6-di-t-Butylpyrogallol (CAS 3934-77-8). Available from: [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Di-tert-butylphenols - Evaluation statement (EVA00167). Available from: [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Available from: [Link]
Sources
- 1. Buy 4,6-di-tert-Butylpyrogallol | 3934-77-8 [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Hazardous Waste | US EPA [epa.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. compliancy-group.com [compliancy-group.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 14. saltworkstech.com [saltworkstech.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-di-tert-Butylpyrogallol
Understanding the Risks: A Profile of 4,6-di-tert-Butylpyrogallol Analogs
Due to the absence of a specific Safety Data Sheet (SDS) for 4,6-di-tert-Butylpyrogallol, we must infer its potential hazards from structurally related compounds. Pyrogallol and other substituted phenols are known to exhibit several hazardous properties.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Mutagenicity: Suspected of causing genetic defects.[2]
-
Organ Toxicity: Chronic exposure may lead to liver and kidney damage.[7][8]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]
These potential hazards underscore the critical importance of a comprehensive personal protective equipment (PPE) strategy to minimize all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 4,6-di-tert-Butylpyrogallol. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) or a full-face shield. | Protects against splashes and airborne particles, preventing severe eye irritation.[7][9] |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.2 mm), tested according to EN 374. Check for breakthrough times. | Provides a barrier against dermal absorption, which is a significant route of exposure for substituted phenols.[1] |
| Body Protection | A fully fastened laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron. | Prevents contamination of personal clothing and skin.[7] |
| Respiratory Protection | A NIOSH-approved respirator with P95 or P100 particulate filters if handling the solid in a way that generates dust. | Mitigates the risk of inhaling harmful dust particles.[1] Required when engineering controls like a fume hood are not sufficient to control airborne concentrations. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in using and removing PPE is as crucial as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocol:
-
Preparation: Before entering the designated handling area, inspect all PPE for damage. Ensure you have the correct sizes and types of equipment readily available.
-
Donning Sequence:
-
Wash and dry hands thoroughly.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
If required, don your respirator. Perform a user seal check to ensure a proper fit.
-
Put on safety goggles or a face shield.
-
Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Handling the Chemical: Conduct all work with 4,6-di-tert-Butylpyrogallol within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Doffing Sequence (to be performed in a designated area):
-
Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the laboratory coat by folding it inward to contain any contamination.
-
Remove safety goggles or face shield.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
-
Disposal Plan:
-
All disposable PPE (gloves, etc.) contaminated with 4,6-di-tert-Butylpyrogallol should be placed in a designated, sealed hazardous waste container.[10]
-
Non-disposable PPE should be decontaminated according to your institution's established procedures.
-
Dispose of 4,6-di-tert-Butylpyrogallol waste in a clearly labeled, sealed container as hazardous chemical waste, following all local and institutional regulations.[10][11]
-
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: PPE workflow from preparation to disposal.
Conclusion: A Culture of Safety
The responsible use of chemicals like 4,6-di-tert-Butylpyrogallol is foundational to excellent scientific practice. By adhering to these rigorous PPE protocols, researchers can confidently pursue their work while ensuring their personal safety and the protection of their colleagues and the environment. This guide serves as a critical resource, and it is imperative that it is used in conjunction with your institution's specific safety policies and a thorough understanding of the principles of chemical hygiene.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyrogallol. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, December 16). Pyrogallol - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrogallol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyrogallol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4,6-di-t-Butylpyrogallol (CAS 3934-77-8). Retrieved from [Link]
-
U.S. Navy. (n.d.). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). PubMed. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Toxicity of 2,6-Di- tert -butyl-4-Nitrophenol (DBNP) | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats | Request PDF. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]
-
PubMed. (2022, January 4). Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy 4,6-di-tert-Butylpyrogallol | 3934-77-8 [smolecule.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
